molecular formula C5H7ClN4 B13146381 3-Chloro-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine

3-Chloro-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine

Cat. No.: B13146381
M. Wt: 158.59 g/mol
InChI Key: SLJTXQBGRUBGFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is a versatile nitrogen-containing fused heterocycle that serves as a key synthetic intermediate in medicinal chemistry and drug discovery. The triazolo[4,3-a]pyrazine scaffold is a privileged structure in the design of biologically active compounds, known for its role as a core template in several therapeutic agents . This particular chloro-substituted analog is a valuable electrophilic building block, enabling further functionalization at the 3-position via metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution to create diverse libraries for structure-activity relationship (SAR) studies. Researchers value this scaffold for its broad spectrum of potential biological activities. Analogous compounds based on the triazolo[4,3-a]pyrazine structure have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of Type 2 diabetes , as well as for their antitumor , antibacterial , and anticonvulsant properties. The presence of the chlorine atom offers a strategic handle for chemists to explore novel chemical space and develop targeted inhibitors for various kinases and receptors. This product is intended for research purposes as a chemical reference standard and synthetic intermediate. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-chloro-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN4/c6-5-9-8-4-3-7-1-2-10(4)5/h7H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLJTXQBGRUBGFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2Cl)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine Substitution and Cyclization

A common initial step involves the nucleophilic substitution of 2-chloropyrazine with hydrazine hydrate in ethanol. This reaction is typically conducted under controlled temperature conditions (around 58–61 °C) for extended periods (approximately 15 hours) to ensure complete conversion. The pH is adjusted to neutral (~6) post-reaction to facilitate impurity removal. The intermediate formed (often referred to as compound 2 in literature) is isolated by extraction and crystallization, yielding a product with approximately 93% purity by HPLC analysis.

Step Reagents & Conditions Temperature (°C) Time (hours) Outcome Purity (HPLC)
1 2-Chloropyrazine, Hydrazine hydrate, EtOH 58–61 15 Nucleophilic substitution 93.3%
2 pH adjustment to 6, extraction, crystallization 0–20 3+ Intermediate isolation

Source: Patent CN102796104A

Following this, cyclization is achieved by reacting the intermediate with triethoxy methane under reflux conditions (~80 °C), which forms the triazolo ring system essential for the target compound's structure.

Catalytic Hydrogenation and Final Product Formation

The final step generally involves catalytic hydrogenation using palladium on carbon (Pd/C) under mild hydrogen pressure (around 4 bar) at room temperature (23–25 °C) for about 4.5 hours. This reduces the intermediate to the tetrahydro form. The product is then treated with ethanolic hydrogen chloride to precipitate the hydrochloride salt of 3-chloro-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine. The resulting compound is isolated by filtration, washed, and dried to constant weight, achieving a purity of approximately 99.3% by HPLC.

Step Reagents & Conditions Temperature (°C) Pressure (bar) Time (hours) Outcome Purity (HPLC)
4 Pd/C catalyst, H2 gas, ethanol solution 23–25 4 4.5 Catalytic hydrogenation
5 Ethanolic hydrogen chloride 0–25 Atmospheric Overnight Precipitation of hydrochloride salt 99.3%

Source: Patent CN102796104A

Aspect Method from Patent CN102796104A Alternative Literature Methods
Starting Materials 2-Chloropyrazine, hydrazine hydrate 2,3-Dichloropyrazine, hydrazine hydrate
Key Intermediate Formation Hydrazine substitution followed by triethoxy methane cyclization Hydrazine substitution followed by triethoxy methane cyclization
Functionalization Trifluoroacetic anhydride and methanesulfonic acid mediated Amide condensation with Boc-protected amino acids (for derivatives)
Catalytic Reduction Pd/C hydrogenation under mild conditions Similar catalytic hydrogenation reported
Purity of Final Product >99% HPLC Comparable purity reported
Industrial Suitability Designed for scalability with minimal byproducts Focus on derivative synthesis, less industrial focus
  • The method described in patent CN102796104A emphasizes simplicity, availability of starting materials, and industrial applicability due to minimal byproduct formation and straightforward purification steps.

  • Research articles highlight the use of hydrazine hydrate as a crucial nucleophile for pyrazine ring functionalization, followed by cyclization with triethoxy methane to form the triazolo ring.

  • Alternative synthetic routes involve the formation of oxadiazole intermediates and ring-opening reactions under acidic conditions, but these are less commonly applied for the specific 3-chloro-substituted tetrahydrotriazolopyrazine.

  • The catalytic hydrogenation step is critical to obtain the tetrahydro form and is typically performed under mild conditions to avoid over-reduction or decomposition.

The preparation of 3-chloro-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine involves a multi-step synthetic process starting from readily available chloropyrazine derivatives and hydrazine hydrate. The key steps include nucleophilic substitution, cyclization with triethoxy methane, functional group modifications using trifluoroacetic anhydride and methanesulfonic acid, and final catalytic hydrogenation. The described methods achieve high purity and yield, making them suitable for industrial applications. The detailed reaction conditions, purification techniques, and analytical data support the robustness of the synthetic route.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

3-Chloro-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, binding to active sites and preventing substrate access. This interaction can disrupt various biochemical pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (Cl, CF₃): Enhance stability and binding affinity in biological systems.
  • Positional Substitution : Chlorine at position 3 (target compound) vs. position 8 (3,8-dichloro analog) alters electronic distribution and steric effects, impacting reactivity and target selectivity .

Physicochemical Properties

Substituents significantly influence melting points, solubility, and stability.

Compound Name Melting Point (°C) Solubility (HCl Salt) Purity Reference
3-Chloro-5,6,7,8-tetrahydro-analog N/A Likely moderate High
3-(Trifluoromethyl)-analog (hydrochloride) N/A High (ACN:H₂O) ≥98%
8-Methyl-3-(trifluoromethyl)-analog N/A High 99%
N’-[(2Z)-4-benzylpiperazin-2-ylidene]... 138 (decomp.) Low (DCM) 67%

Notes:

  • Hydrochloride salts (e.g., 3-(trifluoromethyl)-analog) improve aqueous solubility, critical for pharmaceutical formulations .
  • Methyl or phenyl substituents may reduce polarity, affecting bioavailability .

Key Insights :

  • Chloro vs. Trifluoromethyl : The chloro group’s electronegativity may favor interactions with polar enzyme pockets, while CF₃ enhances metabolic stability .
  • Aromatic Substitutions (Phenyl) : Improve binding to hydrophobic targets, as seen in anticonvulsant activity .

Biological Activity

3-Chloro-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (CAS No. 1956369-87-1) is a heterocyclic compound with significant potential in medicinal chemistry, particularly as an anticancer agent. This article reviews its biological activity based on recent research findings, including in vitro studies and structure-activity relationships (SAR).

  • IUPAC Name : 3-chloro-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
  • Molecular Formula : C₅H₈ClN₄
  • Molecular Weight : 195.05 g/mol
  • CAS Number : 1956369-87-1

Biological Activity Overview

Recent studies have highlighted the biological activities of 3-chloro-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine derivatives in various cancer models. The compound exhibits notable anti-tumor properties and has been investigated for its potential as a c-Met kinase inhibitor.

Anti-Cancer Activity

A significant study evaluated the anti-cancer activity of several derivatives of [1,2,4]triazolo[4,3-a]pyrazine. The compound designated as 22i demonstrated excellent cytotoxicity against multiple cancer cell lines:

  • A549 (Lung cancer) : IC₅₀ = 0.83 ± 0.07 µM
  • MCF-7 (Breast cancer) : IC₅₀ = 0.15 ± 0.08 µM
  • HeLa (Cervical cancer) : IC₅₀ = 2.85 ± 0.74 µM

Additionally, it showed potent inhibition of c-Met kinase with an IC₅₀ value of 48 nM .

The mechanisms underlying the anti-cancer effects of triazolo-pyrazine derivatives involve several pathways:

  • Induction of Apoptosis : Compounds have been shown to activate caspases (caspase 3/7 and caspase 9), leading to programmed cell death.
  • Cell Cycle Arrest : Studies indicated that these compounds can halt the cell cycle at various phases.
  • Inhibition of Key Kinases : The inhibition of c-Met kinase is crucial as it plays a significant role in tumor growth and metastasis.

Research Findings and Case Studies

Study ReferenceCompoundCell LinesIC₅₀ Values (µM)Mechanism
22iA5490.83 ± 0.07c-Met inhibition
MCF-70.15 ± 0.08Apoptosis induction
HeLa2.85 ± 0.74Cell cycle arrest

Additional Findings

Another study explored related compounds and reported that certain derivatives exhibited stronger cytotoxic activity than cisplatin against MCF-7 breast cancer cells . This study emphasized the importance of structural modifications in enhancing biological activity.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications at specific positions on the triazolo-pyrazine scaffold can significantly affect biological activity:

  • Substituents at the 4-position often enhance potency against kinases.
  • The presence of halogens (like chlorine) can improve solubility and bioavailability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.